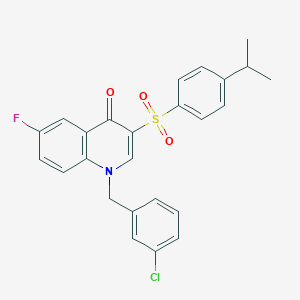

1-(3-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one is a chemical compound that belongs to the quinolone family. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material sciences.

Wissenschaftliche Forschungsanwendungen

Fluoroquinolone Research Applications

Fluoroquinolone Photosensitization and Bactericidal Activity : Fluoroquinolones, recognized for their broad spectrum of antibacterial activity, act by inhibiting DNA gyrase, a bacterial enzyme involved in DNA replication, recombination, and repair. Their unique mechanism of action leads to significant bacterial cell damage. Research has focused on their photosensitization effects and multisystem toxicity, highlighting the need for understanding their safety profile and environmental impact (Ferguson, 1995).

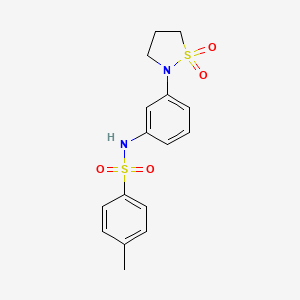

Sulfonamide Research Applications

Carbonic Anhydrase Inhibitory Action : Sulfonamides act as inhibitors of carbonic anhydrase, an enzyme critical in various pathologies including obesity, cancer, and hypertension. Research into sulfonamide diuretics has revealed their potential for polypharmacological effects, offering insights into drug repositioning and the development of more effective therapeutic strategies (Carta & Supuran, 2013).

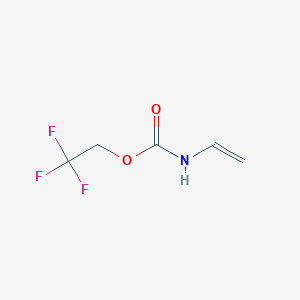

Environmental Degradation of Fluorinated Compounds

Degradation of Polyfluoroalkyl Chemicals : The environmental fate of polyfluoroalkyl chemicals, which can degrade into perfluoroalkyl acids, is of significant concern due to their toxic profiles. Research aims to understand their biodegradability, identifying microbial degradation pathways and potential impacts on environmental health (Liu & Avendaño, 2013).

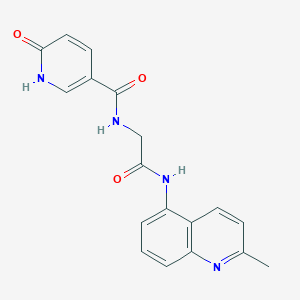

Quinoxaline Derivatives for Sensing and Corrosion Inhibition

Quinoxaline-Based Chemosensors : Quinoxaline derivatives are explored for their use as chromogenic and fluorogenic chemosensors, demonstrating potential applications in detecting inorganic anions in biomolecular science. This research underscores the importance of structural modifications to enhance the specificity and effectiveness of sensors (Dey, Al Kobaisi, & Bhosale, 2018).

Corrosion Inhibition by Quinoline Derivatives : Quinoline and its derivatives serve as effective anticorrosive materials due to their ability to form stable chelating complexes with metallic surfaces. This research area is critical for developing safer and more efficient methods to prevent metal corrosion (Verma, Quraishi, & Ebenso, 2020).

Eigenschaften

IUPAC Name |

1-[(3-chlorophenyl)methyl]-6-fluoro-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClFNO3S/c1-16(2)18-6-9-21(10-7-18)32(30,31)24-15-28(14-17-4-3-5-19(26)12-17)23-11-8-20(27)13-22(23)25(24)29/h3-13,15-16H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNZWVYSFSMFLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl 2-[[(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,4-dicarboxylate](/img/structure/B3017532.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(m-tolyl)acetamide](/img/structure/B3017533.png)

![[2-(Prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B3017540.png)

![3-(1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B3017543.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B3017545.png)

![1-{4-[4-(2-Furoyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B3017548.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3017553.png)

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one](/img/structure/B3017554.png)